
3-Amino-5-(2-fluoro-5-methylphenyl)pyrazole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
The preparation of 3-Amino-5-(2-fluoro-5-methylphenyl)pyrazole Hydrochloride involves several synthetic routes. One common method includes the reaction of 2-fluoro-5-methylbenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate reagent to form the pyrazole ring. . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity, including the use of catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
3-Amino-5-(2-fluoro-5-methylphenyl)pyrazole Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or hydrazones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazoles .
Aplicaciones Científicas De Investigación
3-Amino-5-(2-fluoro-5-methylphenyl)pyrazole Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-(2-fluoro-5-methylphenyl)pyrazole Hydrochloride involves its interaction with specific molecular targets. The amino group and the pyrazole ring are key functional groups that interact with biological macromolecules, such as enzymes and receptors. These interactions can modulate the activity of these macromolecules, leading to various biological effects. The compound may inhibit specific enzymes or bind to receptors, altering cellular signaling pathways and leading to its observed biological activities .
Comparación Con Compuestos Similares
3-Amino-5-(2-fluoro-5-methylphenyl)pyrazole Hydrochloride can be compared with other pyrazole derivatives, such as:
3-Amino-5-phenylpyrazole: Lacks the fluorine and methyl groups, which may result in different biological activities.
3-Amino-5-(2-chloro-5-methylphenyl)pyrazole: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological properties.
3-Amino-5-(2-fluoro-4-methylphenyl)pyrazole: Similar structure but with the methyl group in a different position, which may influence its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activities compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H11ClFN3 |
|---|---|
Peso molecular |
227.66 g/mol |
Nombre IUPAC |
5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H10FN3.ClH/c1-6-2-3-8(11)7(4-6)9-5-10(12)14-13-9;/h2-5H,1H3,(H3,12,13,14);1H |
Clave InChI |
JZEJNWMAWIAYMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)F)C2=CC(=NN2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide](/img/structure/B13717837.png)
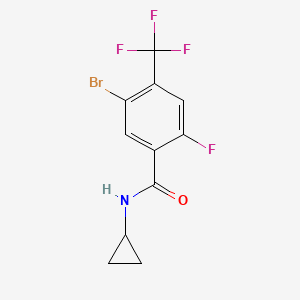

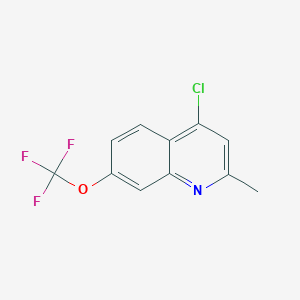
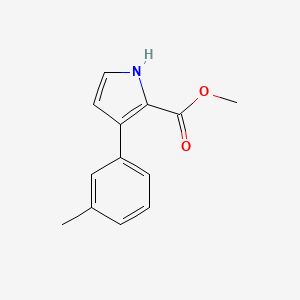
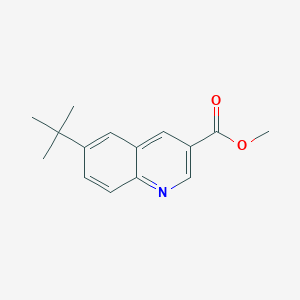
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13717883.png)
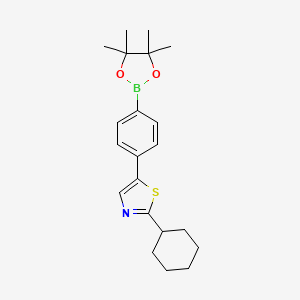
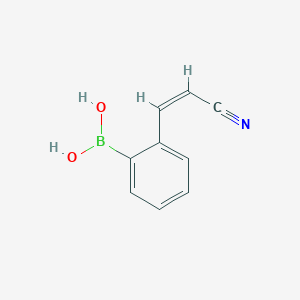
![[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13717908.png)
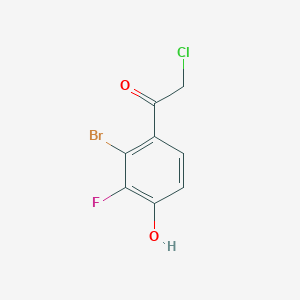

![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide](/img/structure/B13717922.png)
